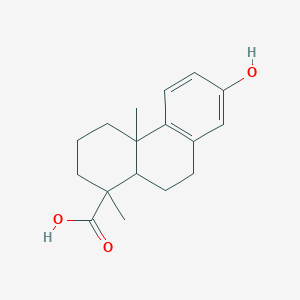
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid is a diterpenoid compound. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid typically involves multiple steps, including cyclization, hydroxylation, and carboxylation reactions. The specific synthetic route can vary, but it generally starts with simpler precursors that undergo a series of chemical transformations to form the final product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Analyse Des Réactions Chimiques
Types of Reactions
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Applications De Recherche Scientifique
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of diterpenoids.
Biology: Its biological activities, such as anti-inflammatory and antioxidant properties, are of interest in biological research.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid: Another diterpenoid with similar structural features.
7-Hydroxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid: A related compound with an additional oxo group.
Carnosic Acid: A diterpenoid with antioxidant properties.
Uniqueness
What sets 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid apart is its specific arrangement of functional groups and rings, which confer unique chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups, in particular, play crucial roles in its interactions with other molecules and its overall properties .
Propriétés
Formule moléculaire |
C17H22O3 |
|---|---|
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20) |
Clé InChI |
DWHTYLMRWXUGJL-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















